molecular formula C18H19FN2O4S B2407517 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941945-10-4

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2407517
CAS No.: 941945-10-4
M. Wt: 378.42
InChI Key: PEHGBPWOQCHMCJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between a suitable piperidine derivative and a phenyl compound under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is incorporated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is added via methylation of a hydroxyl precursor using reagents like methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide bond through the reaction of the intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: It serves as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The piperidinyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide
  • N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
  • 3-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the piperidinyl group, which confer distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

3-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-17-12-14(8-9-16(17)21-10-3-2-7-18(21)22)20-26(23,24)15-6-4-5-13(19)11-15/h4-6,8-9,11-12,20H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHGBPWOQCHMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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